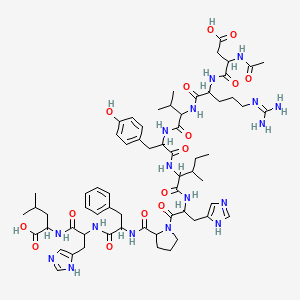![molecular formula C15H19NO3 B12106308 Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-oxa-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, thiols.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Azide or thiol-substituted products.
Scientific Research Applications
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: May be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
Uniqueness
Benzyl 2-oxa-7-azaspiro[3The presence of the benzyl group can enhance its lipophilicity and ability to interact with biological targets compared to its non-benzylated counterparts .
Properties
IUPAC Name |
benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(19-10-13-4-2-1-3-5-13)16-8-6-15(7-9-16)11-18-12-15/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQCGAWZIYVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)




![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)

![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
